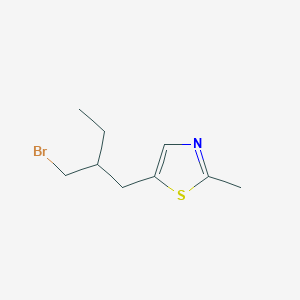

5-(2-(Bromomethyl)butyl)-2-methylthiazole

Description

Overview of Thiazole (B1198619) Derivatives in Contemporary Organic Synthesis

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. analis.com.my Its derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, demonstrating a wide spectrum of biological activities. analis.com.mynih.gov The thiazole ring is a key structural component in numerous natural products and synthetic compounds, including vitamin B1 (thiamine) and various antibiotics like penicillin. pharmaguideline.com

In contemporary synthesis, the thiazole moiety is valued for its chemical stability and the diverse reactivity it offers. The ring can undergo various chemical transformations, including electrophilic and nucleophilic substitution, metal-catalyzed cross-coupling reactions, and condensation reactions. pharmaguideline.comnih.gov The structural versatility of the thiazole ring allows chemists to modify its substituents at the 2, 4, and 5 positions to fine-tune the molecule's physical, chemical, and biological properties. analis.com.my This adaptability has led to the synthesis of a vast library of thiazole derivatives with applications ranging from anticancer and antimicrobial agents to anti-inflammatory and anticonvulsant drugs. nih.govmdpi.com

The Strategic Significance of Substituted Thiazoles as Versatile Synthetic Intermediates

Substituted thiazoles are highly prized as versatile intermediates in multi-step organic syntheses. Their strategic importance stems from the ability of the thiazole ring to act as a stable scaffold that can be functionalized and then carried through subsequent reaction steps. For example, thiazoles can serve as precursors for the synthesis of complex biomolecules and chiral ligands used in asymmetric catalysis. rsc.org

The positions on the thiazole ring exhibit distinct reactivity, allowing for selective functionalization. The C2 position is particularly susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com This reactivity is exploited in various synthetic strategies. Furthermore, the development of modern synthetic methods, such as green chemistry approaches involving microwave-assisted synthesis or the use of environmentally benign solvents, has made the production of substituted thiazoles more efficient and sustainable. bepls.com These advanced synthetic routes provide access to a wide array of functionalized thiazoles that serve as key building blocks for more complex molecular architectures. researchgate.net

Historical Development of Bromomethylated Alkyl Heterocycles in Chemical Transformations

Bromomethylated alkyl heterocycles are a class of reactive intermediates that have played a crucial role in the advancement of chemical transformations. The introduction of a bromomethyl group (-CH2Br) onto a heterocyclic ring provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This functional group effectively acts as an electrophilic building block, enabling the facile introduction of the heterocyclic motif into larger molecules.

Historically, the synthesis of these compounds, often achieved through bromination of the corresponding methyl-substituted heterocycles, opened up new avenues for molecular elaboration. For instance, bromomethylated thiazoles have been used in the synthesis of various biologically active compounds and complex natural products. nih.gov The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of diverse molecular frameworks. The development of reactions involving these intermediates has been instrumental in fields such as medicinal chemistry, where they are used to link heterocyclic moieties to other pharmacophores.

Rationale and Scope for Focused Academic Investigation of 5-(2-(Bromomethyl)butyl)-2-methylthiazole

The specific compound, this compound, presents a unique combination of structural features that warrant focused academic investigation. It incorporates a substituted thiazole core, a reactive bromomethyl group, and a chiral center within the butyl side chain. This distinct architecture suggests several potential avenues for research.

The rationale for its investigation lies in its potential as a novel building block in synthetic and medicinal chemistry. The bromomethyl group offers a site for further functionalization, allowing for the synthesis of a new family of thiazole derivatives. The chiral butyl group introduces stereochemistry, which is of paramount importance in the development of new therapeutic agents, as different enantiomers of a molecule can exhibit vastly different biological activities.

A focused academic investigation would likely encompass the development of efficient and stereoselective synthetic routes to this compound. Subsequent research could explore its reactivity in various chemical transformations and evaluate the biological properties of the resulting novel compounds. The data tables below provide a comparative overview of related thiazole compounds, highlighting the structural diversity and established applications of this class of heterocycles.

Interactive Data Tables

Table 1: Examples of Biologically Active Thiazole Derivatives

| Compound Name | Structure | Biological Activity |

| Sulfathiazole | C₉H₉N₃O₂S₂ | Antibacterial |

| Famotidine | C₈H₁₅N₇O₂S₃ | H2 receptor antagonist |

| Dasatinib | C₂₂H₂₆ClN₇O₂S | Tyrosine kinase inhibitor |

| Febuxostat | C₁₆H₁₆N₂O₃S | Xanthine oxidase inhibitor |

Table 2: Common Synthetic Reactions of Thiazoles

| Reaction Type | Description |

| Hantzsch Thiazole Synthesis | A classic method involving the reaction of α-haloketones with thioamides. nih.gov |

| Electrophilic Substitution | Occurs at the 4- or 5-position, depending on the substituents already present. pharmaguideline.com |

| Nucleophilic Substitution | Primarily targets the C2-position, especially upon ring activation. pharmaguideline.com |

| Metal-Catalyzed Cross-Coupling | Used for arylation and alkylation of the thiazole ring. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

5-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3 |

InChI Key |

WTNDDHLCMKGILQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CN=C(S1)C)CBr |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for the Preparation of 5 2 Bromomethyl Butyl 2 Methylthiazole

Identification of Key Building Blocks and Precursor Molecules

A retrosynthetic approach to 5-(2-(Bromomethyl)butyl)-2-methylthiazole involves logically disconnecting the molecule into simpler, more readily available starting materials. This process identifies the core thiazole (B1198619) precursors and the necessary aliphatic chain components.

The 2-methylthiazole (B1294427) core is a common heterocyclic structure. Its synthesis typically relies on the condensation of a three-carbon α,β-difunctional component with a thioamide. For the target molecule, the most direct precursors for the thiazole ring itself are:

Thioacetamide (B46855) (CH₃CSNH₂): This molecule provides the nitrogen and sulfur atoms of the ring, as well as the C2-methyl group. It is a widely available and commonly used reagent in thiazole synthesis.

Functionalization of the thiazole ring, particularly at the 5-position, can be achieved either by incorporating the desired substituent into the α-halocarbonyl precursor before cyclization or by functionalizing a pre-formed thiazole ring.

The 2-(bromomethyl)butyl side chain requires a C5 branched precursor with two bromine atoms at specific positions. A key precursor for this moiety is 1,3-dibromo-2-ethylpropane . This dibromide can be conceptualized as the electrophilic component that introduces the required carbon skeleton.

The synthesis of this dibrominated precursor can be envisioned from commercially available starting materials such as 2-ethyl-1,3-propanediol. The diol can be converted to the dibromide using standard brominating agents.

| Precursor Molecule | Synthetic Utility |

| 2-Ethyl-1,3-propanediol | Starting material for the side chain; can be converted to the corresponding dibromide. |

| Phosphorus tribromide (PBr₃) | A common reagent for converting primary alcohols to alkyl bromides. |

| Hydrobromic acid (HBr) | Used with sulfuric acid for the synthesis of alkyl bromides from alcohols. prepchem.com |

The synthesis of 1,3-dibromopropane (B121459) from 1,3-propanediol (B51772) using HBr/H₂SO₄ is a well-established procedure that can be adapted for 2-ethyl-1,3-propanediol. prepchem.com Alternatively, reactions like the Appel reaction could be employed. researchgate.net

Strategic Disconnection Approaches for the Thiazole Core Synthesis

Two primary strategic disconnections can be considered for the synthesis of the 2,5-disubstituted thiazole core. The first involves the classic Hantzsch synthesis, while the second explores alternative cyclization pathways.

The Hantzsch thiazole synthesis is one of the most fundamental and widely used methods for constructing the thiazole ring. It involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comnih.gov

Retrosynthetic Disconnection (Hantzsch Approach):

The C4-C5 bond of the thiazole ring is a logical point for disconnection. This leads back to thioacetamide and an α-haloketone that already contains the required side-chain skeleton. The key α-haloketone precursor would be 1-bromo-4-(bromomethyl)hexan-2-one .

Synthetic Pathway:

Reaction: Thioacetamide is reacted with 1-bromo-4-(bromomethyl)hexan-2-one.

Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

| Reactant | Role in Hantzsch Synthesis |

| Thioacetamide | Provides N, S, and the C2-methyl group. |

| 1-Bromo-4-(bromomethyl)hexan-2-one | Provides C4, C5, and the entire side-chain. |

While conceptually straightforward, this approach depends on the accessibility of the specific α-haloketone, which would require its own multi-step synthesis.

Alternative methods can provide entry to the 2,5-disubstituted thiazole core, potentially avoiding the need for complex α-haloketones. One such method is the domino alkylation-cyclization of propargyl bromides with thioureas. nih.govorganic-chemistry.org

Retrosynthetic Disconnection (Domino Reaction Approach):

This approach disconnects the thiazole ring differently, envisioning its formation from a propargyl bromide derivative and thioacetamide.

Synthetic Pathway:

Precursor Synthesis: A suitable substituted propargyl bromide, such as 4-(bromomethyl)-1-bromohex-1-yne, would be required.

Domino Reaction: This alkyne would undergo a domino reaction with thioacetamide, likely mediated by a base, to form the target thiazole in a single step.

This strategy is efficient but, similar to the Hantzsch approach, relies on the synthesis of a specifically functionalized and less common starting material.

Strategic Introduction of the Butyl and Bromomethyl Moieties

A highly effective strategy involves forming the 2-methylthiazole ring first and then introducing the C5 side chain. This approach often provides better control over regioselectivity. The key step is the generation of a nucleophilic center at the C5 position of the thiazole ring.

Metallation and Alkylation Strategy:

Starting Material: The synthesis begins with commercially available 2-methylthiazole.

Lithiation: 2-Methylthiazole can be regioselectively deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi). The acidity of the C5 proton is significantly higher than that of the C4 proton or the methyl protons.

Alkylation: The resulting 2-methylthiazol-5-yllithium is a potent nucleophile. It can be reacted with a suitable electrophile, such as 1,3-dibromo-2-ethylpropane , to form the desired C-C bond at the 5-position.

Reaction Scheme:

2-Methylthiazole + n-BuLi → 2-Methylthiazol-5-yllithium

2-Methylthiazol-5-yllithium + BrCH₂(CH(CH₂CH₃))CH₂Br → 5-(3-bromo-2-ethylpropyl)-2-methylthiazole

The initial alkylation is expected to occur via an Sₙ2 reaction, with one of the bromine atoms of the dibromoalkane acting as a leaving group. researchgate.net This would yield an intermediate product, 5-(3-bromo-2-ethylpropyl)-2-methylthiazole.

Final Bromination Step:

The remaining challenge is to convert the propyl bromide intermediate into the final (bromomethyl)butyl structure. This terminology can be ambiguous. Assuming the final structure is 5-(1,3-dibromo-2-ethylpropyl)-2-methylthiazole, a subsequent bromination would be required. However, if the target is as named, the initial alkylation product, 5-(3-bromo-2-ethylpropyl)-2-methylthiazole, contains a bromomethyl group as part of the larger side chain structure. If a different isomer is intended, a different precursor or a rearrangement step would be necessary. For the purpose of this analysis, we assume the direct product of alkylation with 1,3-dibromo-2-ethylpropane is the key intermediate, which itself contains a bromomethyl moiety.

| Reagent/Intermediate | Function |

| 2-Methylthiazole | Pre-formed thiazole core. |

| n-Butyllithium | Strong base for regioselective C5 lithiation. |

| 2-Methylthiazol-5-yllithium | Key nucleophilic intermediate. |

| 1,3-Dibromo-2-ethylpropane | Electrophilic precursor for the C5 side chain. |

This metallation-alkylation sequence represents a powerful and convergent strategy for the synthesis of the target compound, allowing for the independent preparation of the key building blocks before their strategic coupling.

Methodologies for Stereoselective and Regioselective Alkylation

The introduction of the chiral (2-(bromomethyl)butyl) side chain with the correct stereochemistry is a pivotal step in the synthesis. Several methodologies can be employed to achieve the desired stereocontrol.

One robust approach involves the use of chiral auxiliaries. Evans oxazolidinones are well-established chiral auxiliaries that facilitate highly diastereoselective alkylation reactions. wikipedia.orgyoutube.comnih.govwilliams.eduresearchgate.netresearchgate.net The synthesis would begin by acylating the chiral auxiliary with a suitable carboxylic acid derivative to form an N-acyloxazolidinone. Deprotonation of this adduct with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. Subsequent alkylation of this enolate with an appropriate electrophile proceeds with high diastereoselectivity, directed by the steric hindrance of the auxiliary. After the alkylation, the auxiliary can be cleaved to yield the desired chiral product.

Another strategy is substrate-controlled diastereoselective alkylation. If a chiral center is already present in the molecule, it can influence the stereochemical outcome of a subsequent reaction at a prochiral center. For the synthesis of the target molecule, this could involve the alkylation of a pre-existing chiral building block that already contains the necessary stereocenter.

Catalytic asymmetric alkylation offers a more atom-economical approach. This involves the use of a chiral catalyst to control the stereochemistry of the alkylation reaction. For instance, the alkylation of a nucleophilic thiazole derivative could be catalyzed by a chiral transition metal complex, leading to the enantioselective formation of the desired product.

The regioselectivity of alkylation is also a critical factor. In the context of the thiazole ring, direct alkylation can occur at different positions. Deprotonation of 2-methylthiazole typically occurs at the C2-methyl group or the C5 position, depending on the reaction conditions and the base used. The use of a strong base like n-butyllithium can lead to lithiation at the C2 position, while other bases might favor the C5 position. Directing groups can also be employed to control the site of alkylation.

| Methodology | Description | Key Features | Relevant Compounds |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary, such as an Evans oxazolidinone, is temporarily attached to the substrate to direct the stereochemical outcome of an alkylation reaction. wikipedia.orgyoutube.comnih.govwilliams.eduresearchgate.netresearchgate.net | High diastereoselectivity, predictable stereochemistry, auxiliary is recoverable. | Evans oxazolidinones, N-acyloxazolidinones |

| Substrate-Controlled Diastereoselective Alkylation | A pre-existing chiral center in the substrate molecule influences the stereochemistry of a subsequent reaction. | Relies on the inherent chirality of the starting material. | Chiral alcohols, chiral aldehydes |

| Catalytic Asymmetric Alkylation | A chiral catalyst is used to control the stereoselectivity of the alkylation reaction. | Atom-economical, requires development of a suitable catalyst system. | Chiral transition metal complexes |

Approaches for Site-Specific Bromination and Functionalization

The final step in the proposed retrosynthesis is the site-specific bromination of the terminal methyl group of the butyl side chain. This requires a regioselective method that will not affect the other positions on the alkyl chain or the thiazole ring, and crucially, will not lead to racemization of the existing stereocenter.

Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or under photochemical conditions, is a well-established method for the selective bromination of allylic and benzylic positions. pearson.comorgoreview.com This selectivity arises from the stability of the resulting radical intermediates. While the butyl side chain in the target molecule is not benzylic or allylic, the principle of radical stability can still be applied to predict the site of bromination. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, abstraction of a hydrogen atom from the methylene (B1212753) group (CH2) would be favored over the methyl groups (CH3). However, the high reactivity of the bromine radical can sometimes lead to a mixture of products.

To achieve the desired regioselectivity for the terminal methyl group, reaction conditions would need to be carefully controlled. The use of specific solvents can influence the selectivity of radical bromination. researchgate.net For instance, conducting the reaction in a non-polar solvent can enhance the selectivity for the most reactive C-H bond.

It is important to consider that the formation of a radical intermediate at the chiral center could lead to racemization. Since the desired bromination is at a primary carbon, which is not the stereocenter, the risk of racemization at the chiral center is minimized, as the radical intermediate is not formed at that position. The trigonal planar geometry of a radical intermediate at the stereocenter would lead to a loss of stereochemical information. libretexts.orgpressbooks.pub

| Reagent | Conditions | Selectivity | Key Considerations |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, BPO) or light | Generally favors the most stable radical intermediate (tertiary > secondary > primary). Regioselectivity can be influenced by solvent. nih.govresearchgate.netacs.orgnih.govnih.gov | Potential for over-bromination or reaction at other sites. Must ensure conditions do not lead to racemization of the chiral center. libretexts.orgpressbooks.pub |

| Elemental Bromine (Br2) | Light or heat | Less selective than NBS, can lead to a mixture of products. | Harsh conditions may not be suitable for complex molecules. |

Computational Assistance in Retrosynthetic Pathway Elucidation and Optimization

Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering valuable insights into reaction mechanisms, predicting selectivity, and aiding in the design of efficient synthetic routes. rsc.orgbeilstein-journals.orgnih.gov For the synthesis of this compound, computational methods can be applied at various stages to elucidate and optimize the proposed pathway.

Retrosynthetic Pathway Elucidation: Software tools are available that can propose retrosynthetic disconnections based on known chemical reactions and strategic bond-breaking rules. While direct application to this specific molecule may not yield a complete published route, these tools can help identify plausible synthetic strategies and key intermediates, corroborating the manually derived retrosynthetic analysis.

Predicting Stereoselectivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of the key stereodetermining and regioselective steps. acs.org

Stereoselective Alkylation: For the diastereoselective alkylation using a chiral auxiliary, DFT calculations can be used to determine the energies of the different diastereomeric transition states. pearson.com The transition state with the lower activation energy will correspond to the major diastereomer formed, allowing for the prediction of the stereochemical outcome. This information can be invaluable in selecting the most appropriate chiral auxiliary and reaction conditions to maximize the desired stereoisomer. orgoreview.comrsc.org

Regioselective Bromination: In the case of free-radical bromination, computational methods can be used to calculate the bond dissociation energies (BDEs) of the various C-H bonds in the butyl side chain. The C-H bond with the lowest BDE is the most likely site for hydrogen abstraction by the bromine radical. Furthermore, the stability of the resulting radical intermediates can be calculated to predict the most favorable reaction pathway and, consequently, the major product. organic-chemistry.org

Optimization of Reaction Conditions: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal reaction conditions, such as solvent, temperature, and catalyst, for a given transformation. nih.govbeilstein-journals.orgnih.gov By inputting the desired reaction (e.g., the Hantzsch thiazole synthesis or the final bromination step), these models can suggest conditions that are likely to maximize the yield and selectivity, thereby reducing the need for extensive experimental optimization.

| Computational Method | Application in Synthesis of this compound | Predicted Outcome |

| Retrosynthesis Software | Suggest potential synthetic routes and key intermediates. | Plausible disconnection strategies, identification of potential starting materials. |

| Density Functional Theory (DFT) | Model transition states for stereoselective alkylation and calculate bond dissociation energies for regioselective bromination. pearson.comorgoreview.comacs.org | Prediction of the major diastereomer in the alkylation step and the most likely site of bromination. organic-chemistry.orgrsc.org |

| Machine Learning | Predict optimal reaction conditions for key synthetic steps. nih.govbeilstein-journals.orgnih.gov | Suggested solvents, temperatures, and catalysts to maximize yield and selectivity. |

Synthetic Methodologies for the Preparation of 5 2 Bromomethyl Butyl 2 Methylthiazole

Direct Synthesis Approaches to the Target Compound

Direct synthesis approaches aim to construct the 5-(2-(Bromomethyl)butyl)-2-methylthiazole molecule through straightforward and efficient reaction pathways. These can be classified into one-pot multicomponent reactions, which offer atom economy and procedural simplicity, and stepwise sequences that allow for greater control over the introduction of each functional group.

One-Pot Multicomponent Reaction Schemes

While one-pot multicomponent reactions (MCRs) are highly desirable for their efficiency, a specific MCR for the direct synthesis of this compound is not prominently described in the literature. However, the general principles of MCRs for substituted thiazole (B1198619) synthesis can be adapted. A hypothetical one-pot approach could involve the condensation of a β-dicarbonyl compound, a source of sulfur (like thioacetamide), and an amino component, followed by in-situ functionalization. The complexity of the 2-(bromomethyl)butyl substituent, however, makes a direct one-pot synthesis challenging due to potential side reactions and the difficulty in controlling regioselectivity. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, is typically a two-component reaction but can be adapted into a multi-component format under certain conditions. mdpi.com

Stepwise Reaction Sequences for Controlled Functionalization

A more practical and controllable approach to the synthesis of this compound involves a stepwise sequence. This method allows for the careful construction of the molecule by first forming the core thiazole heterocycle and then introducing the required substituents in a controlled manner.

The most common and versatile method for the formation of the thiazole ring is the Hantzsch thiazole synthesis. chemhelpasap.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of a 2-methyl-5-substituted thiazole, thioacetamide (B46855) would be the appropriate thioamide component. The other reactant would be an α-haloketone bearing the precursor to the desired butyl side chain.

A plausible route would begin with the synthesis of 2-methyl-5-butylthiazole. This could be achieved via a Hantzsch synthesis using thioacetamide and a suitable 1-halo-3-hexanone. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Thioacetamide | 1-Bromo-3-hexanone | 2-Methyl-5-ethyl-4-propylthiazole* | Hantzsch Synthesis |

| Thioacetamide | 1-Chloro-3-hexanone | 2-Methyl-5-ethyl-4-propylthiazole* | Hantzsch Synthesis |

A more likely stepwise approach would involve the initial synthesis of a simpler thiazole derivative, such as ethyl 2-methylthiazole-5-carboxylate, which can be prepared from ethyl 2-chloroacetoacetate and thioacetamide. google.com The ester group can then be manipulated in subsequent steps to introduce the desired butyl side chain.

Starting from a pre-formed 2-methylthiazole (B1294427), the introduction of the 5-(2-(bromomethyl)butyl) substituent requires a two-step process: first, the alkylation of the C5 position of the thiazole ring, followed by the specific bromination of the alkyl side chain.

Alkylation of the Thiazole Ring:

The C5 position of the 2-methylthiazole ring can be alkylated through several methods. One common approach is through a Vilsmeier-Haack formylation to introduce a formyl group at the C5 position, which can then be converted to the butyl group via a Wittig reaction followed by hydrogenation. A more direct method would involve a Friedel-Crafts-type alkylation, although the electron-rich nature of the thiazole ring can lead to issues with polysubstitution and regioselectivity.

A plausible synthetic sequence starting from a 5-functionalized 2-methylthiazole is outlined below:

Preparation of a 5-substituted-2-methylthiazole: For instance, 5-hydroxymethyl-2-methylthiazole can be prepared via reduction of the corresponding carboxylic acid or ester. google.com

Conversion to a 5-halomethyl-2-methylthiazole: The hydroxyl group can be converted to a chloromethyl or bromomethyl group using standard halogenating agents (e.g., SOCl₂, PBr₃).

Grignard Coupling: The 5-halomethyl-2-methylthiazole can then be reacted with a suitable Grignard reagent, such as propylmagnesium bromide, to form the 5-butyl-2-methylthiazole intermediate.

Bromination of the Alkyl Side Chain:

Once 5-butyl-2-methylthiazole is synthesized, the final step is the introduction of the bromine atom at the 2-position of the butyl side chain to form the 2-(bromomethyl)butyl group. This is a selective bromination of a secondary carbon in an alkyl chain. Free-radical bromination is a suitable method for this transformation. orgoreview.comnih.gov N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic and allylic brominations, and can also be used for the selective bromination of activated C-H bonds in alkyl side chains of heterocyclic compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the alkyl chain to form the most stable radical intermediate. orgoreview.commasterorganicchemistry.com In the case of a butyl group, abstraction of a hydrogen from the second carbon would lead to a more stable secondary radical compared to the primary radical at the terminal methyl group. This would result in the desired 5-(2-bromobutyl)-2-methylthiazole. To obtain the specific isomer this compound, the starting material would need to be 5-(2-methylbutyl)-2-methylthiazole. Subsequent free-radical bromination with NBS would preferentially occur at the tertiary C-H bond of the isobutyl group, leading to a different product. Therefore, a more controlled synthesis of the side chain prior to attachment to the thiazole ring is likely necessary.

A more controlled approach would involve synthesizing the 2-(bromomethyl)butyl side chain first, and then attaching it to the thiazole ring.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic organic chemistry offers advanced methodologies that can improve the efficiency and selectivity of the synthesis of complex molecules like this compound. These include transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.deorganicreactions.org Palladium-catalyzed cross-coupling reactions, in particular, have been developed for the direct C-H functionalization of heterocycles, including thiazoles. nih.govrsc.org

A potential advanced synthetic route to 5-butyl-2-methylthiazole could involve a palladium-catalyzed cross-coupling reaction between 5-bromo-2-methylthiazole (B79511) and a butyl-containing organometallic reagent, such as butylboronic acid (Suzuki coupling) or a butyl Grignard reagent (Kumada coupling).

| Coupling Partners | Catalyst System | Product | Reaction Type |

|---|---|---|---|

| 5-Bromo-2-methylthiazole + Butylboronic acid | Pd(PPh₃)₄ / Base | 5-Butyl-2-methylthiazole | Suzuki Coupling |

| 5-Bromo-2-methylthiazole + Butylmagnesium bromide | PdCl₂(dppf) | 5-Butyl-2-methylthiazole | Kumada Coupling |

| 2-Methylthiazole + 1-Bromobutane | Pd(OAc)₂ / Ligand / Base | 5-Butyl-2-methylthiazole | Direct C-H Alkylation |

More recently, direct C-H alkylation reactions have emerged as a highly atom-economical method. nih.gov This would involve the direct coupling of 2-methylthiazole with a butyl halide or another alkylating agent in the presence of a suitable transition metal catalyst, often palladium or nickel. nih.gov These reactions typically require a directing group or rely on the inherent reactivity of the C-H bonds of the heterocycle. For 2-methylthiazole, the C5 position is generally the most nucleophilic and prone to electrophilic substitution, making direct C-H functionalization at this position feasible. osti.gov Once the 5-butyl-2-methylthiazole intermediate is formed, the subsequent side-chain bromination would proceed as described in section 3.1.2.2.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and would be highly applicable for introducing the butyl side chain onto a pre-formed thiazole ring. numberanalytics.com These methods offer high efficiency and functional group tolerance.

A plausible synthetic route could start with a halogenated 2-methylthiazole precursor. For instance, 5-bromo-2-methylthiazole could be coupled with a suitable organoboron, organozinc, or organotin reagent bearing the 2-methylbutyl group. Subsequent bromination of the side chain would yield the final product.

Suzuki Coupling: This reaction would involve the coupling of 5-bromo-2-methylthiazole with a boronic acid or ester derivative of the butyl side chain, such as (2-methylbutyl)boronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. While some thiazole-4-boronic esters can be unstable, methods for their practical synthesis have been developed. digitellinc.com

Negishi Coupling: The Negishi coupling offers a valuable alternative, particularly for preparing 5-aryl substituted thiazoles. thieme-connect.com A potential approach would involve the preparation of a thiazole organozinc reagent, which could then be coupled with a butyl halide. numberanalytics.comthieme-connect.com

Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, the Sonogashira coupling could be adapted to introduce an alkynyl-containing side chain that is subsequently reduced and functionalized.

| Coupling Method | Thiazole Substrate | Coupling Partner | Typical Catalyst | Typical Base |

| Suzuki | 5-Bromo-2-methylthiazole | (2-Methylbutyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ |

| Negishi | 5-Bromo-2-methylthiazole | (2-Methylbutyl)zinc halide | Pd(PPh₃)₄ | Not required |

| Sonogashira | 5-Iodo-2-methylthiazole | Butyl-alkyne derivative | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine |

Nickel and Copper-Catalyzed Reactions

Nickel and copper catalysts present more cost-effective and sometimes uniquely reactive alternatives to palladium for cross-coupling and cyclization reactions in thiazole synthesis. nih.govacs.org

Nickel-Catalyzed Reactions: Nickel catalysts are effective in various cross-coupling reactions, including those that form C-C bonds. A nickel-catalyzed Kumada or Negishi-type coupling could be employed to attach the butyl group to the thiazole ring.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for the direct arylation of heterocycle C-H bonds and for multicomponent reactions to build the thiazole ring itself. organic-chemistry.orgthieme-connect.comacs.org A copper-catalyzed three-component reaction of an amine, an aldehyde, and elemental sulfur could be a convergent approach to a substituted thiazole core. thieme-connect.com For instance, a reaction involving an amine precursor to the 2-methyl group and an aldehyde containing the butyl moiety could be envisioned.

Organocatalytic Approaches to Enhanced Selectivity

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative that can provide high levels of stereoselectivity. While the target molecule is achiral, organocatalytic methods could be employed in the synthesis of chiral precursors or for achieving high regioselectivity in the construction of the thiazole ring. For example, thiazolium-catalyzed reactions are known to be effective in the synthesis of various heterocyles. acs.org An organocatalytic approach could be particularly useful in a multi-step synthesis where control of stereochemistry in an intermediate is crucial.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control. springerprofessional.demdpi.comsci-hub.se The synthesis of this compound could be adapted to a continuous flow process. This would be particularly beneficial for any exothermic or hazardous steps, such as bromination. A multi-step flow synthesis could involve the initial formation of the substituted thiazole in one reactor, followed by in-line purification and subsequent functionalization in a second reactor, minimizing the handling of intermediates. uc.pt

| Synthetic Approach | Key Advantages | Applicability to Target Molecule |

| Palladium-Catalysis | High efficiency, broad substrate scope, well-established. | Introduction of the butyl side chain via Suzuki or Negishi coupling. |

| Nickel/Copper-Catalysis | Cost-effective, unique reactivity. | Alternative for cross-coupling or de novo ring synthesis. |

| Organocatalysis | Metal-free, high selectivity. | Potential for regioselective ring formation or synthesis of chiral precursors. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Scalable production, especially for hazardous reaction steps like bromination. |

Isolation and Purification Techniques for Synthetic Products and Intermediates

The successful synthesis of this compound relies on effective methods for the isolation and purification of the final product and any synthetic intermediates. Standard laboratory techniques such as chromatography and crystallization would be indispensable.

Chromatographic Purification Methods (e.g., Column Chromatography, Preparative HPLC)

Chromatography is a fundamental technique for the separation and purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govmoravek.com

Column Chromatography: This is a widely used method for the purification of multi-gram quantities of compounds. orgsyn.org For a molecule like this compound, a silica (B1680970) gel stationary phase would likely be effective. The choice of eluent (mobile phase) would be determined by the polarity of the compound and any impurities. A typical starting point would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent system would be identified using thin-layer chromatography (TLC). Given the presence of a bromine atom, care must be taken as some brominated compounds can be unstable on silica gel. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for smaller quantities, preparative HPLC is the method of choice. It offers higher resolution than standard column chromatography. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would be a common choice for a compound of this type.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Scale | Resolution |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Milligrams to grams | Moderate |

| Preparative HPLC | C18 (Reverse-Phase) | Acetonitrile/Water | Micrograms to grams | High |

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful technique for the purification of solid organic compounds. uct.ac.zawikihow.comorgchemboulder.comreachemchemicals.com If this compound is a solid at room temperature, crystallization would be an excellent final purification step. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for crystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof. The ideal solvent or solvent system would be determined through small-scale trials.

Distillation and Sublimation Techniques for Volatile Compounds

The purification of the target compound, this compound, is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and solvents. Given the anticipated volatility of this substituted thiazole, distillation and sublimation are prominent and effective purification techniques. The choice between these methods is contingent on the compound's physical state at ambient temperature and its thermal stability.

Distillation

Distillation is a purification method well-suited for liquid compounds that can be vaporized without decomposition. For compounds with relatively high boiling points, vacuum distillation is employed to lower the boiling temperature, thereby preventing thermal degradation.

Therefore, vacuum distillation would be the preferred method. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of decomposition at high temperatures. For instance, a structurally related compound, 4-methyl-5-(2-hydroxyethyl)-thiazole, has been successfully distilled at a reduced pressure of 395-400 Pa, with the distillate collected at a temperature range of 120-127°C. This suggests that a similar approach could be effective for the target compound. The presence of the bromine atom may also influence the distillation conditions, as brominated organic compounds can be sensitive to heat. orgsyn.org

A hypothetical vacuum distillation setup for the purification of this compound would involve heating the crude product in a distillation flask under reduced pressure. The vapor would then pass through a condenser and be collected as a purified liquid. The optimal pressure and temperature would need to be determined empirically.

Sublimation

Sublimation is a purification technique in which a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a solid on a cold surface. utoronto.calibretexts.org This method is particularly advantageous for the purification of solids on a microscale as it typically results in minimal product loss. utoronto.ca It is also an excellent choice for thermally sensitive compounds, as the process can be conducted at lower temperatures under high vacuum. utoronto.calibretexts.org A key advantage of sublimation is the absence of solvents, which eliminates the possibility of introducing solvent-related impurities. utoronto.caadesisinc.com

For sublimation to be an effective purification method, the compound must have a relatively high vapor pressure and weak intermolecular forces in its solid state. utoronto.calibretexts.org Compounds with spherical or cylindrical shapes often exhibit these properties. utoronto.ca While the solid-state properties of this compound are not documented, if it exists as a solid at room temperature and possesses sufficient volatility, sublimation could be a highly effective purification strategy.

The process would involve placing the crude solid in a sublimation apparatus, which is then heated under vacuum. A cold surface, often a "cold finger" through which a coolant circulates, is positioned above the solid. libretexts.org The purified compound sublimes and deposits as crystals on the cold finger, leaving non-volatile impurities behind. libretexts.orglibretexts.org This technique is capable of achieving very high purities, often exceeding 99.9%. adesisinc.com

The following table provides a comparative overview of distillation and sublimation for the purification of volatile compounds.

| Feature | Distillation | Sublimation |

| Principle | Separation based on differences in boiling points. | Direct phase transition from solid to gas, then back to solid. |

| Applicable State | Liquids | Solids |

| Key Advantage | Effective for large-scale purification of liquids. | High purity achievable, solvent-free, suitable for small-scale and heat-sensitive solids. utoronto.caadesisinc.com |

| Considerations | Risk of thermal decomposition at high temperatures (mitigated by vacuum). | Compound must have sufficient vapor pressure as a solid. utoronto.ca |

In the absence of specific experimental data for this compound, the selection of the most appropriate purification technique would necessitate an initial characterization of its physical properties, specifically its boiling point, melting point, and thermal stability.

In-Depth Analysis of the Chemical Reactivity and Transformational Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research articles or detailed experimental data were found for the chemical compound this compound. Therefore, a detailed article on its specific chemical reactivity and transformational chemistry, as per the requested outline, cannot be generated at this time.

The inquiry requested a thorough examination of the reactivity of the bromomethyl moiety in this compound, including nucleophilic substitution, elimination, organometallic, and radical reactions. This level of detail necessitates access to published experimental studies that have investigated this particular molecule.

Chemical databases and supplier catalogs mention structurally similar compounds, such as 5-(bromomethyl)-2-methylthiazole. cymitquimica.comchemsrc.com Research on these related molecules indicates that the bromomethyl group attached to a thiazole ring is a reactive functional group, susceptible to various chemical transformations. For instance, brominated thiazoles are known to undergo nucleophilic substitution reactions and can be used in the synthesis of more complex molecules. nih.govnih.govmdpi.com The thiazole ring itself has a rich and diverse chemistry, often participating in reactions such as electrophilic substitution. osti.gov

However, the specific steric and electronic effects of the 2-butyl substituent on the bromomethyl group at the 5-position of the 2-methylthiazole ring would significantly influence its reactivity profile. Without direct experimental evidence for this compound, any discussion of its reaction mechanisms (SN1, SN2, E1, E2), its behavior with different classes of nucleophiles (heteroatom and carbon-based), its propensity to form organometallic intermediates, or its participation in radical reactions would be purely speculative.

To provide a scientifically accurate and authoritative article as requested, data from peer-reviewed research focusing explicitly on this compound is essential. Such data would include reaction conditions, yields, and spectroscopic characterization of the resulting products, which would form the basis for the detailed analysis required by the user's outline.

At present, the scientific community has not published research that would allow for the creation of the requested in-depth article on this compound. Further research into this specific compound is required before a comprehensive report on its chemical reactivity can be compiled.

Chemical Reactivity and Transformational Chemistry of 5 2 Bromomethyl Butyl 2 Methylthiazole

Reactivity of the Thiazole (B1198619) Heterocycle System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its electronic properties and reactivity. The electron-donating sulfur atom and the electron-withdrawing nitrogen atom create a nuanced reactivity profile.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being dictated by the electronic effects of the existing substituents. The 2-methyl and 5-butyl groups are both electron-donating, thereby activating the thiazole ring towards electrophilic attack. wikipedia.orgcognitoedu.org Typically, electrophilic substitution on 2-alkylthiazoles occurs at the C5 position. tsijournals.com However, since the C5 position in the target molecule is already substituted, electrophilic attack would be directed to the C4 position. The electron-donating nature of the adjacent butyl group at C5 would further enhance the electron density at C4, making it the most probable site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-(2-(Bromomethyl)butyl)-2-methylthiazole

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(2-(bromomethyl)butyl)-2-methylthiazole |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-(2-(bromomethyl)butyl)-2-methylthiazole |

| Sulfonation | H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-(2-(bromomethyl)butyl)-2-methylthiazole |

It is important to note that the steric bulk of the 5-(2-(bromomethyl)butyl) group might influence the feasibility and yield of these reactions.

Nucleophilic Attack and Ring Transformations

The thiazole ring itself is relatively resistant to nucleophilic attack unless activated by quaternization of the nitrogen atom or the presence of a good leaving group. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Quaternization of the nitrogen atom with an alkyl halide would form a thiazolium salt, significantly increasing the acidity of the C2-proton and facilitating its removal by a base to form a nucleophilic ylide. This ylide can then react with various electrophiles.

Ring transformation reactions of thiazoles can be initiated by strong nucleophiles, often leading to ring-opening followed by recyclization to form different heterocyclic systems. For instance, treatment with strong bases can lead to cleavage of the thiazole ring.

Oxidation and Reduction Chemistry of the Thiazole Ring

The thiazole ring is generally stable towards oxidation. slideshare.net However, strong oxidizing agents like potassium permanganate (B83412) can lead to ring cleavage. slideshare.net Oxidation can also occur at the sulfur atom to form a non-aromatic sulfoxide (B87167) or sulfone, though this typically requires potent oxidizing agents like peracids (e.g., m-CPBA). wikipedia.org The nitrogen atom can also be oxidized to an N-oxide. wikipedia.org

Reduction of the thiazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation with platinum or metal reductions in acid are generally ineffective at reducing the thiazole ring. pharmaguideline.com However, desulfurization can be achieved using Raney nickel, which leads to the cleavage of the ring. pharmaguideline.comslideshare.net

Reactivity and Functionalization of the Methyl and Butyl Substituents

The alkyl substituents on the thiazole ring also present opportunities for selective chemical transformations.

Selective Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The 2-methyl group on the thiazole ring is activated for certain reactions due to its position adjacent to the nitrogen atom. It can undergo condensation reactions with aromatic aldehydes in the presence of a base. pharmaguideline.com

Oxidation of the 2-methyl group to a formyl group can be achieved, which is a valuable transformation for further synthetic manipulations. nih.gov This can sometimes be accomplished using specific oxidizing agents that target benzylic-like positions.

Halogenation of the 2-methyl group can proceed via a radical mechanism, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield a 2-(bromomethyl)thiazole (B166336) derivative, introducing another reactive handle onto the molecule.

Chemical Modifications of the Butyl Side Chain

The most reactive site on the butyl side chain is the bromomethyl group. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution reactions (SN2). masterorganicchemistry.com This allows for the introduction of a wide variety of functional groups.

Table 2: Potential Nucleophilic Substitution Reactions at the Bromomethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol |

| Alkoxide | NaOR' | Ether |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Thiolate | NaSR' | Thioether |

| Amine | R'NH₂ | Amine |

| Carboxylate | R'COONa | Ester |

The bromomethyl group can also participate in the formation of organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively. These reagents are powerful nucleophiles that can react with a range of electrophiles to form new carbon-carbon bonds.

Furthermore, the proximity of the bromomethyl group to the thiazole ring could potentially allow for intramolecular cyclization reactions under certain conditions, leading to the formation of fused ring systems. rsc.org

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in information regarding the chemical compound this compound. As a result, a detailed article on its chemical reactivity, transformational chemistry, and specific reaction dynamics, as requested, cannot be accurately generated at this time.

For instance, studies on the bromination of 2-methylthiazole (B1294427) indicate that the reaction typically occurs at the 5-position of the thiazole ring. osti.gov This provides some insight into the general reactivity of the 2-methylthiazole scaffold, but does not address the specific influence of the 2-(bromomethyl)butyl substituent at the 5-position. Information on stereochemical control in thiazole synthesis, such as the Hantzsch thiazole synthesis, is available but is a general methodology and not specific to the compound . nih.gov

While the synthesis of various substituted thiazoles is documented, including those with bromomethyl groups at different positions nih.gov, the specific synthetic route and subsequent chemical transformations of this compound are not described. Without experimental data or theoretical studies on this particular compound, any discussion of its reaction mechanisms, stereoselectivity, or regioselectivity would be speculative and not meet the standards of a scientifically accurate and authoritative article.

A thorough understanding of the following aspects, specific to this compound, would be necessary to construct the requested article:

Stereochemical and Regiochemical Control: Detailed experimental outcomes of reactions involving the chiral center in the butyl group and the reactive bromomethyl moiety are required. This would include studies on how different reagents and reaction conditions influence the formation of stereoisomers and regioisomers.

Mechanistic Studies and Kinetic Analysis: In-depth investigations into the reaction pathways, including the identification of intermediates and transition states, are crucial. Furthermore, kinetic data would be needed to quantify the rates of key chemical transformations and understand the factors influencing them.

Until dedicated research on this compound is conducted and published, a comprehensive and accurate analysis of its chemical reactivity and transformational chemistry remains beyond reach.

Application of 5 2 Bromomethyl Butyl 2 Methylthiazole As a Synthetic Intermediate and Advanced Building Block

Precursor in the Synthesis of Complex Organic Architectures

The inherent reactivity of the bromomethyl group, coupled with the stable thiazole (B1198619) core, positions 5-(2-(Bromomethyl)butyl)-2-methylthiazole as a key precursor for the assembly of diverse and complex organic structures. Its utility spans the construction of polycyclic systems, macrocycles, and as a versatile component in multicomponent reactions.

Construction of Polycyclic and Fused Heterocyclic Systems

The bromomethyl functionality of this compound serves as a potent electrophilic site, enabling a variety of cyclization reactions to form polycyclic and fused heterocyclic systems. This reactivity is analogous to that observed in other bromomethyl-substituted heterocycles, which are widely used in the synthesis of complex molecular scaffolds. For instance, intramolecular cyclization reactions can be initiated by nucleophilic attack from a suitably positioned functional group on a molecule tethered to the thiazole moiety.

Furthermore, intermolecular reactions with difunctional reagents can lead to the formation of novel fused ring systems. The thiazole ring itself can participate in annulation reactions, contributing to the final heterocyclic framework. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, for example, has been achieved through strategies involving C-H functionalization and cross-coupling reactions of pyrimidine (B1678525) derivatives, followed by cyclization. nih.gov While not directly employing the target compound, these methods highlight the general principles that could be applied to this compound to generate novel polycyclic structures with potential biological activities.

A hypothetical reaction pathway could involve the initial substitution of the bromide with a nucleophile that contains a second reactive site. Subsequent reaction of this second site with another part of the molecule or with an external reagent could then lead to the formation of a new ring fused to the thiazole or as part of a larger polycyclic system.

Assembly of Macrocyclic and Supramolecular Frameworks

Macrocycles are of significant interest in drug discovery and materials science, and the construction of these large ring systems often relies on building blocks with specific reactivity and conformational properties. nih.gov The bifunctional nature of this compound, with its reactive bromomethyl group and the potential for coordination through the thiazole nitrogen and sulfur atoms, makes it an attractive candidate for the synthesis of novel macrocycles.

Strategies for macrocycle synthesis often involve the sequential coupling of multiple building blocks. nih.gov In such a strategy, the bromomethyl group of this compound could be reacted with a nucleophilic terminus of a linear precursor, followed by an intramolecular cyclization step to close the macrocyclic ring. The butyl group could influence the conformational preferences of the resulting macrocycle, which is a critical factor in its biological activity or material properties.

The thiazole ring can also play a role in directing the assembly of supramolecular frameworks through non-covalent interactions, such as metal coordination or hydrogen bonding. This could lead to the formation of self-assembled architectures with defined shapes and functions.

Integration into Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. mdpi.commdpi.com The reactivity of the bromomethyl group in this compound makes it a suitable component for certain types of MCRs. For instance, it could act as an electrophilic component in reactions involving nucleophiles and other reactive species.

The synthesis of diverse thiazole derivatives has been achieved through multicomponent reactions involving aldehydes, isothiocyanates, and alkyl bromides. nih.gov While this specific MCR builds the thiazole ring itself, derivatives of this compound could potentially be used in post-MCR modifications or as a starting material in novel MCRs where the bromomethyl group is a key reactive handle. The ability to introduce the 2-methylthiazole-5-yl-butyl moiety into a complex molecular scaffold in a single, efficient step would be highly advantageous for the generation of chemical libraries for drug discovery.

Role in the Design and Synthesis of Advanced Ligands for Catalysis

The thiazole core of this compound provides a valuable scaffold for the design of advanced ligands for transition metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a wide range of metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting ligand.

Development of Chiral Ligands for Asymmetric Synthesis

The presence of a chiral center in the butyl group of this compound is a particularly valuable feature for its application in asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product. nih.govmdpi.commdpi.com

By utilizing the inherent chirality of this compound, a variety of chiral ligands can be synthesized. The bromomethyl group can be used to introduce other coordinating groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate chiral ligands. For example, reaction with a chiral phosphine (B1218219) could yield a P,N-ligand where the stereochemistry is influenced by both the chiral center in the butyl group and the chiral phosphine.

New thiazole-based chiral N,P-ligands have been successfully synthesized and applied in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov These ligands often derive their chirality from a stereocenter introduced during the synthesis. The predefined chirality in this compound offers a more direct route to such chiral ligands.

Table 1: Potential Chiral Ligand Architectures Derived from this compound

| Ligand Type | Potential Coordinating Atoms | Synthetic Approach |

| Bidentate P,N | Phosphorus, Nitrogen | Reaction of the bromomethyl group with a phosphine nucleophile. |

| Bidentate N,N | Nitrogen, Nitrogen | Substitution of the bromide with an amino group, followed by further functionalization. |

| Tridentate N,S,X | Nitrogen, Sulfur, Other | Modification of the butyl chain to include another donor atom (X = O, N, P). |

Metal Chelation Properties and Coordination Chemistry

The thiazole ring is a well-established coordinating moiety in inorganic and organometallic chemistry. researchgate.netnih.gov The nitrogen atom acts as a sigma-donor, while the sulfur atom can also participate in coordination, leading to a variety of binding modes. The coordination chemistry of thiazole-based ligands is rich and has been explored with a wide range of transition metals. nih.govmdpi.com

Ligands derived from this compound would be expected to form stable complexes with various metal ions. The specific coordination properties would be influenced by the nature of the metal, the other ligands in the coordination sphere, and the steric bulk of the butyl group. The resulting metal complexes could find applications in catalysis, materials science, and medicinal chemistry.

The study of the coordination chemistry of these novel ligands would involve their reaction with various metal precursors and the characterization of the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. This would provide valuable insights into their electronic and structural properties and guide their application in different fields.

Application in Homogeneous and Heterogeneous Catalysis

Thiazole derivatives have been explored as ligands in catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. While no specific catalytic applications of this compound have been reported, its structure suggests potential utility.

Potential Applications in Catalysis:

| Catalysis Type | Potential Role of this compound |

| Homogeneous Catalysis | The thiazole nitrogen could act as a ligand for transition metals, potentially forming catalysts for cross-coupling reactions, hydrogenations, or hydroformylations. The butyl group could enhance solubility in organic solvents. |

| Heterogeneous Catalysis | The bromomethyl group could be used to immobilize the molecule onto a solid support (e.g., silica (B1680970), polymers), creating a heterogeneous catalyst. This would facilitate catalyst recovery and reuse. |

Contributions to Material Science and Functional Material Research

The electronic properties of the thiazole ring make it an attractive component for functional organic materials. Thiazole-containing molecules have been investigated for their use in electronics and photonics.

Monomer in the Synthesis of Functional Polymers (e.g., Conducting Polymers, Responsive Materials)

Thiazole units can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. The reactivity of the bromomethyl group in this compound could be exploited for polymerization reactions.

Potential Polymer Architectures:

| Polymer Type | Synthetic Strategy | Potential Properties |

| Conducting Polymers | Polycondensation reactions utilizing the bromomethyl group could lead to polymers with conjugated backbones containing the thiazole moiety. | Electrical conductivity, electrochromism. |

| Responsive Materials | The thiazole unit could be part of a polymer that responds to external stimuli such as pH, temperature, or light. | Smart materials for sensors or drug delivery. |

Component in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Thiazole derivatives are known to be effective electron-transporting and light-emitting materials. researchgate.net Their incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been an active area of research. researchgate.netacs.org

Hypothetical Role in Optoelectronics:

| Device | Potential Function |

| OLEDs | The 2-methyl-5-butylthiazole core could serve as a blue-emitting or host material in the emissive layer. The alkyl chain might improve film morphology. |

| OPVs | As a component of a donor or acceptor material, the thiazole derivative could influence the electronic energy levels and charge transport properties of the active layer. |

Building Block for Self-Assembled Systems and Nanostructures

The design of molecules that can spontaneously organize into well-defined structures is a key goal in nanotechnology. The interplay of the aromatic thiazole ring and the flexible butyl chain in this compound could direct its self-assembly.

Potential for Self-Assembly:

| System Type | Driving Forces | Potential Structures |

| Self-Assembled Monolayers (SAMs) | The bromomethyl group could anchor the molecule to a substrate, while intermolecular interactions between the thiazole rings and van der Waals forces between the butyl chains would drive the formation of an ordered monolayer. | |

| Nanostructures in Solution | Depending on the solvent, the molecule could form micelles, vesicles, or other aggregates through solvophobic effects and π-π stacking of the thiazole rings. |

Utility in Chemical Probe Development and Mechanistic Investigations

The thiazole scaffold is present in many fluorescent molecules. rsc.orgmdpi.com This has led to the development of thiazole-based chemical probes for sensing and imaging.

Derivatization for Spectroscopic and Fluorescent Probes

The reactive bromomethyl group of this compound provides a convenient handle for attaching fluorophores or other reporter groups.

Probe Design Strategy:

| Probe Type | Derivatization Approach | Target Analyte/Process |

| Fluorescent Probes | The bromomethyl group can react with nucleophilic dyes to create a new fluorescent molecule. The thiazole moiety could modulate the photophysical properties of the attached fluorophore. | Metal ions, reactive oxygen species, biological thiols. |

| Spectroscopic Probes | Introduction of specific functional groups via the bromomethyl handle could lead to probes that exhibit a change in their UV-Vis or NMR spectrum upon interaction with a target. | Elucidation of reaction mechanisms, binding studies. |

Tools for Elucidating Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates in the synthetic application of this compound are paramount for optimizing reaction conditions, maximizing yields, and ensuring the desired regioselectivity and stereoselectivity. A multi-faceted approach, combining spectroscopic, chromatographic, and computational techniques, is typically employed to gain a comprehensive understanding of the mechanistic intricacies involved in its transformations.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the real-time monitoring of reactions and the structural characterization of starting materials, intermediates, and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of reactions involving this compound. researchgate.netnih.gov By observing the disappearance of reactant signals and the appearance of product signals, the reaction kinetics can be inferred. For instance, in a nucleophilic substitution reaction at the bromomethyl group, the characteristic signals of the -CH₂Br protons would diminish, while new signals corresponding to the newly formed bond would emerge. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, which is crucial for the unambiguous identification of complex intermediates.

Interactive Table 1: Hypothetical ¹H NMR Chemical Shift Data for a Reaction Intermediate

Users can filter and sort the data by clicking on the column headers.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-4' | 7.15 | s | - | Thiazole ring proton |

| H-1 | 3.85 | t | 7.5 | -CH₂-Nuc |

| H-2 | 1.75 | m | - | -CH(CH₂CH₃)- |

| H-3 | 1.40 | m | - | -CH₂CH₃ |

| H-5 | 0.95 | t | 7.2 | -CH₂CH₃ |

| CH₃ | 2.70 | s | - | 2-methyl group |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reacting species. mdpi.comnih.gov The transformation of the C-Br bond in this compound would be observable through the disappearance of its characteristic stretching frequency. The formation of new functional groups, such as a hydroxyl or an amine, would be confirmed by the appearance of their corresponding characteristic absorption bands.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of reactants, intermediates, and products. nih.govmdpi.com Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient, charged intermediates in the reaction mixture. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition of the species. rsc.org

Chromatographic Techniques

Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation and identification of intermediates and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of the starting material and the formation of the product can be visualized.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the qualitative and quantitative analysis of reaction mixtures. By coupling an HPLC system with a UV detector or a mass spectrometer (LC-MS), it is possible to separate, identify, and quantify the various species present in the reaction, providing valuable insights into the reaction kinetics and the distribution of products.

Interactive Table 2: Hypothetical HPLC Retention Times for Reaction Monitoring

Users can filter and sort the data by clicking on the column headers.

| Compound | Retention Time (min) | Peak Area (%) at t=1h | Peak Area (%) at t=5h |

| This compound | 10.2 | 55 | 5 |

| Nucleophile | 3.5 | 60 | 15 |

| Reaction Intermediate | 7.8 | 15 | 2 |

| Final Product | 6.1 | 30 | 93 |

Computational Chemistry

In conjunction with experimental techniques, computational methods, such as Density Functional Theory (DFT), are increasingly being used to model reaction pathways and predict the structures and energies of transition states and intermediates. researchgate.netnih.gov These theoretical calculations can provide a deeper understanding of the reaction mechanism at a molecular level, helping to rationalize experimental observations and guide the design of more efficient synthetic routes. nih.govresearchgate.net For example, DFT calculations could be used to predict the most likely site of nucleophilic attack or to evaluate the relative stability of different possible intermediates. nih.gov

By combining the data obtained from these diverse analytical tools, a detailed picture of the reaction pathways and intermediates involved in the synthetic transformations of this compound can be constructed, facilitating the development of robust and efficient synthetic methodologies.

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Elucidation of 5 2 Bromomethyl Butyl 2 Methylthiazole and Its Derivatives

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating 5-(2-(Bromomethyl)butyl)-2-methylthiazole from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and analysis of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. A typical method development would involve a reversed-phase approach, leveraging the compound's expected moderate polarity.

Method Development: A suitable starting point for method development would be a C18 stationary phase, which is effective for separating a wide range of organic molecules. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance spectrum of the thiazole (B1198619) ring system.

Validation: Once an optimal separation is achieved, the method must be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Specification | Result |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |

| Concentration Range | 1 - 100 µg/mL | |

| Accuracy | Recovery (%) | 98.0 - 102.0% |

| Low Concentration (5 µg/mL) | 99.5% | |

| Medium Concentration (50 µg/mL) | 101.2% | |

| High Concentration (90 µg/mL) | 98.9% | |

| Precision | Repeatability (%RSD) | ≤ 2.0% |

| Intraday (n=6) | 0.8% | |

| Interday (n=6, 3 days) | 1.5% | |

| Specificity | Peak Purity | No interference from placebo or degradation products |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

While this compound itself may have limited volatility due to its molecular weight and polarity, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of more volatile precursors or reaction byproducts. Derivatization could also be employed to increase the volatility of the target compound or its derivatives if necessary.

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase. The injector and detector temperatures would be optimized to ensure efficient vaporization without thermal degradation. The oven temperature program would be developed to achieve adequate separation of all volatile components in the sample mixture. GC-MS analysis provides not only retention time data for quantification but also mass spectra for the definitive identification of the separated compounds.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for monitoring the progress of organic syntheses. nih.govorientjchem.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

By spotting aliquots of the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light or by using a suitable staining agent. epfl.ch The difference in the retention factor (Rf) values between the reactants and the product indicates the conversion. TLC is also invaluable for optimizing reaction conditions, such as temperature and reaction time, and for preliminary screening of different solvent systems for column chromatography purification.

Mass Spectrometry for Molecular Weight and Structural Elucidation of Reaction Products

Mass spectrometry is a critical tool for the structural characterization of this compound and its derivatives, providing information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. longdom.org For this compound, with a molecular formula of C10H16BrNS, the theoretical exact mass of its protonated molecular ion ([M+H]+) can be calculated.